N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide
Description
N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide is an organic compound that falls under the category of oxamides. This class is characterized by the presence of an oxamide functional group, comprising two amide groups bound to an alkane chain. The compound has applications across various scientific domains owing to its unique chemical properties.
Properties
IUPAC Name |
N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-9-23-10-13(11)18-15(20)16(21)19-17(2,3)12-7-5-6-8-14(12)22-4/h5-10H,1-4H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRVFOBNVHYEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC=C1NC(=O)C(=O)NC(C)(C)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide involves multiple steps:
Starting Materials: : The synthesis starts with 2-methoxyacetophenone and 4-methylthiophen-3-ylamine.
Step 1 Formation of Intermediates: : The 2-methoxyacetophenone undergoes alkylation using isopropyl halide in the presence of a base such as potassium carbonate, yielding 2-(2-methoxyphenyl)propan-2-one.
Step 2 Amide Bond Formation: : This intermediate then reacts with 4-methylthiophen-3-ylamine under conditions facilitating amidation, such as the use of a coupling agent like carbodiimide, to form the oxamide bond.
Industrial Production Methods
On an industrial scale, the synthesis might employ similar starting materials but optimized conditions to enhance yield and purity. High-pressure reactors, automated synthesizers, and continuous flow setups are often utilized.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the methoxyphenyl and thiophene rings. Reagents like potassium permanganate or chromium trioxide may be used.
Reduction: : Reduction of the carbonyl or amide groups can be carried out using hydrides such as lithium aluminum hydride.
Substitution: : The methoxy group can be substituted using nucleophiles under basic or acidic conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminum hydride, sodium borohydride.
Substitution: : Hydroxylamine, Grignard reagents.
Major Products
Oxidation: : Conversion to quinone derivatives or sulfoxides.
Reduction: : Formation of alcohols or amines.
Substitution: : Generation of phenolic derivatives or thioethers.
Scientific Research Applications
Chemistry
N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide is utilized as a precursor for synthesizing various heterocyclic compounds and as a ligand in coordination chemistry.
Biology and Medicine
The compound has potential applications as an inhibitor for certain enzymes, which can be pivotal in drug design and development. Its amide bond is crucial in binding to active sites of enzymes.
Industry
It serves as an intermediate in the production of specialty chemicals and materials, particularly in the realm of organic electronics and agrochemicals.
Mechanism of Action
The mechanism by which N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide exerts its effects generally involves binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The oxamide group forms hydrogen bonds and other interactions with active site residues, influencing the compound's overall pharmacodynamics.
Comparison with Similar Compounds
When compared to similar oxamide derivatives, N'-[2-(2-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide stands out due to:
Enhanced stability: from the methoxyphenyl group.
Unique electronic properties: imparted by the 4-methylthiophen-3-yl moiety.
Similar Compounds
N,N'-Diethyl-2-(2-methoxyphenyl)oxamide
N'-[2-(2-hydroxyphenyl)propan-2-yl]-N-(4-methylphenyl)oxamide
N'-[2-(4-methoxyphenyl)propan-2-yl]-N-(4-methylthiophen-3-yl)oxamide
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